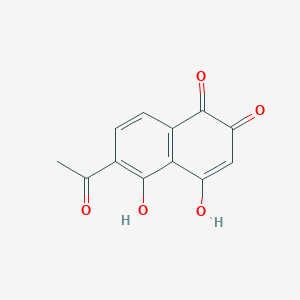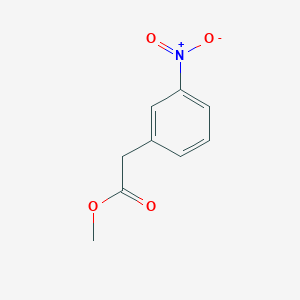
3-硝基苯乙酸甲酯
描述
1. Introduction
Methyl 3-nitrophenylacetate is a chemical compound with various applications in organic synthesis and pharmaceutical research. It has been a subject of interest due to its unique chemical structure and reactivity.
2. Synthesis Analysis
- The synthesis of related compounds such as methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate has been achieved via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion. These methods represent new routes for creating bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
3. Molecular Structure Analysis
- The molecular structure of compounds closely related to Methyl 3-nitrophenylacetate has been studied using X-ray diffraction and other spectroscopic techniques. For instance, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was determined to belong to space group P21/n (Alizadeh, 2005).
4. Chemical Reactions and Properties
- Methyl 3-nitrophenylacetate, like its derivatives, is involved in various chemical reactions. For example, the biodegradation of 3-methyl-4-nitrophenol, a similar compound, by Ralstonia sp. SJ98, highlights its environmental significance. This biodegradation results in catechol as a major intermediate, indicating the potential for environmental decontamination (Bhushan et al., 2000).
5. Physical Properties Analysis
- Detailed physical property analysis of Methyl 3-nitrophenylacetate or closely related compounds was not directly found in the literature reviewed. However, the physical properties of such compounds can generally be inferred from their molecular structure and chemical characteristics.
6. Chemical Properties Analysis
- Methyl 3-nitrophenylacetate exhibits properties typical of nitroaromatic compounds. These properties include participation in nucleophilic substitution reactions and sensitivity to reductive conditions, as observed in the related compound methyl 1-nitrocyclopropanecarboxylate (Lifchits et al., 2008).
科学研究应用
生物降解和环境修复:Ralstonia sp. SJ98 可以利用 3-甲基-4-硝基苯酚(3-硝基苯乙酸甲酯的相关化合物)作为碳源,表明其在环境净化和生物修复中的潜力 (Bhushan 等,2000)。
遗传毒性研究:3-甲基-4-硝基苯酚(含有 3-硝基苯乙酸甲酯的苯硫磷代谢物)已被研究其对小鼠体细胞的诱变作用,表明其在毒理学研究中的相关性 (Nehéz 等,1985)。
微生物中的代谢物研究:一种与 3-硝基苯乙酸甲酯结构相似的代谢物(源自丁香假单胞菌)被发现可以调节番茄幼苗的生长,表明其在农业和植物生物学中的应用 (Evidente 等,1992)。
抗氧化和抗菌活性:合成了与 3-硝基苯乙酸甲酯相关的硝基取代酰硫脲,并评估了它们的 DNA 结合、抗氧化、细胞毒性、抗菌和抗真菌活性,突出了它们在药物研究中的潜力 (Tahir 等,2015)。
家禽中的毒理学意义:在鸡肝中发现了与 3-硝基苯乙酸甲酯相关的苯砷化合物的甲基化代谢物,强调了其在食品安全和毒理学中的重要性 (Peng 等,2017)。
对糖苷的催化活性:全 O 甲基化环糊精(包括与 3-硝基苯乙酸甲酯相关的化合物)对对硝基苯酚糖苷表现出酶催化作用,表明在生化研究中的应用 (Fenger 和 Bols,2010)。
类似化合物的代谢:类似于 3-硝基苯乙酸甲酯的异构化合物在大鼠体内代谢,对理解药物代谢和毒理学具有影响 (Schweinsberg 等,1979)。
酶活性中的电化学研究:开发了电化学方法来研究农药对脂肪酶活性的抑制作用,使用与 3-硝基苯乙酸甲酯相关的底物,这与酶动力学和农药研究相关 (Reddy 等,2013)。
属性
IUPAC Name |
methyl 2-(3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYITRIATVARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335755 | |
| Record name | methyl 2-(3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10268-12-9 | |
| Record name | methyl 2-(3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

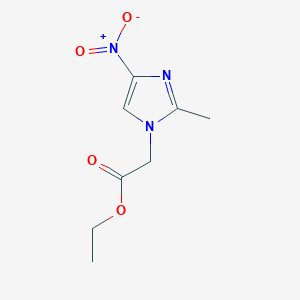
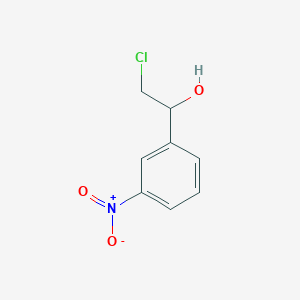
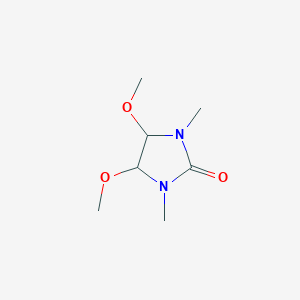
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)
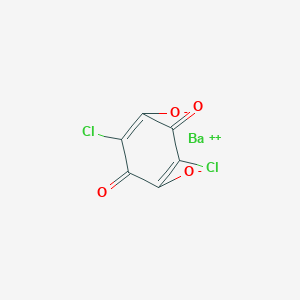

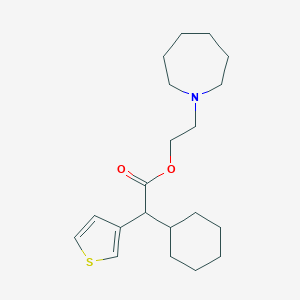

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
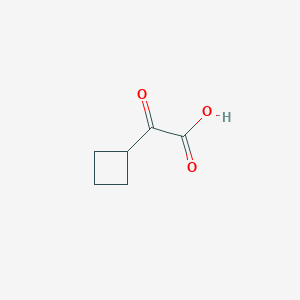
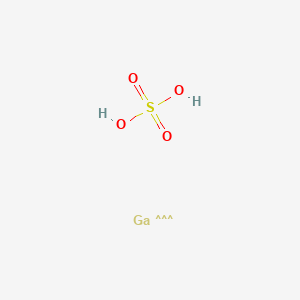
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
